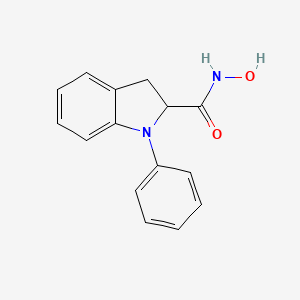
N-Hydroxy-1-phenylindoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-1-phenylindoline-2-carboxamide is a compound belonging to the class of indoline derivativesThe compound’s structure consists of an indoline ring system with a phenyl group and a carboxamide moiety, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-phenylindoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-phenylindoline-2-carboxylic acid with hydroxylamine under acidic conditions to form the desired compound. The reaction typically requires the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-1-phenylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxylated or aminated derivatives .
Applications De Recherche Scientifique
N-Hydroxy-1-phenylindoline-2-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Hydroxy-1-phenylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s carboxamide moiety can form hydrogen bonds with these targets, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Hydroxy-1-phenylindoline-2-carboxamide include other indoline derivatives with carboxamide moieties, such as:
- N-Hydroxy-1-phenylindoline-3-carboxamide
- N-Hydroxy-2-phenylindoline-2-carboxamide
- N-Hydroxy-3-phenylindoline-2-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the carboxamide moiety enhances its ability to form hydrogen bonds, contributing to its potential as an enzyme inhibitor and its diverse biological activities .
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
N-hydroxy-1-phenyl-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c18-15(16-19)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-9,14,19H,10H2,(H,16,18) |
Clé InChI |
FKRVZQUZSVSWKE-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


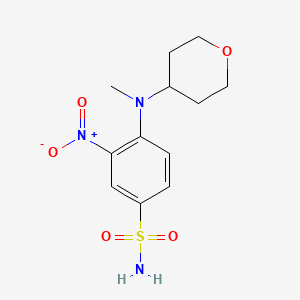
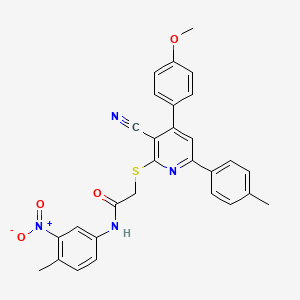
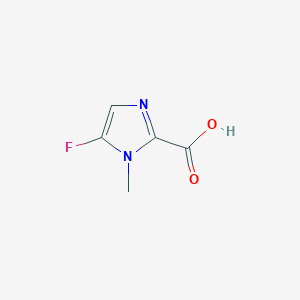

![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
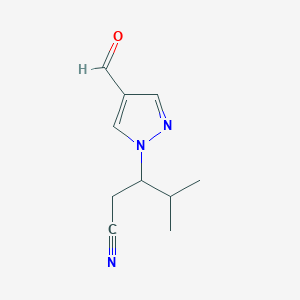
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)

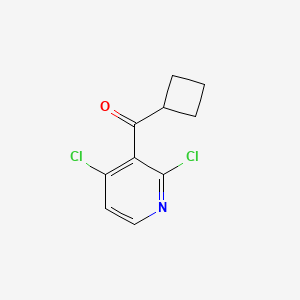
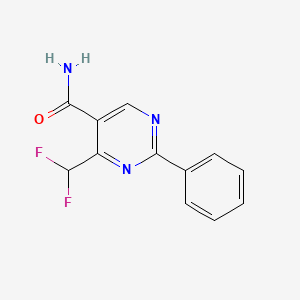
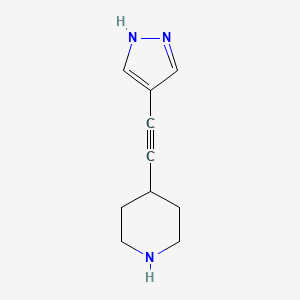
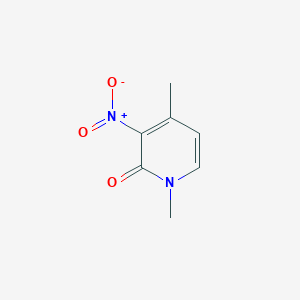
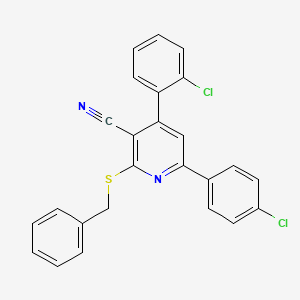
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
